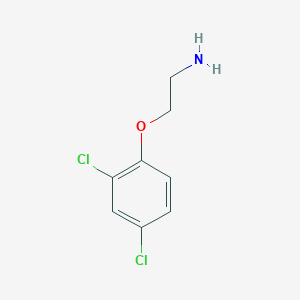

2-(2,4-Dichlorophenoxy)ethylamine

Description

The exact mass of the compound 2-(2,4-Dichlorophenoxy)ethylamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Glycolates - Phenoxyacetates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2,4-Dichlorophenoxy)ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dichlorophenoxy)ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,4-dichlorophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWBXPGUWYWOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152614 | |

| Record name | 2-(2,4-Dichlorophenoxy)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199-28-6 | |

| Record name | 2-(2,4-Dichlorophenoxy)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4-Dichlorophenoxy)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,4-Dichlorophenoxy)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(2,4-dichlorophenoxy)ethylamine (CAS No. 1199-28-6). Due to the limited availability of experimental data for this specific compound, this guide synthesizes predicted data from reliable chemical databases alongside established knowledge of structurally related compounds. It is designed to serve as a foundational resource for researchers and professionals in drug development and other scientific disciplines who are interested in the potential applications and further investigation of this molecule. This document details the compound's chemical identity, predicted physicochemical characteristics, a plausible synthetic pathway, and potential areas of application, while also addressing the current gaps in experimental data.

Introduction and Chemical Identity

2-(2,4-Dichlorophenoxy)ethylamine is a primary amine that belongs to the class of phenoxyalkanolamines. Its structure is characterized by an ethylamine group linked via an ether bond to a 2,4-dichlorinated benzene ring. This structural motif is significant as it combines the features of a phenoxy herbicide, akin to 2,4-Dichlorophenoxyacetic acid (2,4-D), with a flexible ethylamine side chain, a common pharmacophore in many biologically active molecules. The precise identification of this compound is crucial to distinguish it from its structural isomer, 2-(2,4-dichlorophenyl)ethylamine, which lacks the ether oxygen and possesses different chemical properties.

Nomenclature and Identifiers:

-

Systematic IUPAC Name: 2-(2,4-dichlorophenoxy)ethan-1-amine

-

Common Name: 2-(2,4-Dichlorophenoxy)ethylamine

-

CAS Number: 1199-28-6

-

Molecular Formula: C₈H₉Cl₂NO

-

Molecular Weight: 206.07 g/mol

-

Canonical SMILES: C1=CC(=C(C=C1Cl)Cl)OCCN

Below is a 2D chemical structure diagram of 2-(2,4-Dichlorophenoxy)ethylamine.

Caption: 2D Structure of 2-(2,4-Dichlorophenoxy)ethylamine

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological and environmental systems. They influence absorption, distribution, metabolism, and excretion (ADME) in drug development, as well as solubility and stability. The data presented here for 2-(2,4-Dichlorophenoxy)ethylamine are primarily based on predicted values from computational models due to a scarcity of published experimental data.

Table 1: Summary of Physicochemical Properties of 2-(2,4-Dichlorophenoxy)ethylamine

| Property | Value | Source & Notes |

| Molecular Weight | 206.07 g/mol | Calculated |

| Boiling Point | 174-176 °C at 15 Torr | ChemicalBook[1] |

| Melting Point | Not available | Experimental data not found. |

| Density | 1.308 ± 0.06 g/cm³ | Predicted by computational models.[1] |

| pKa (of the amine) | 8.15 ± 0.10 | Predicted; indicates it is a weak base.[1] |

| LogP (octanol-water partition coefficient) | Not available | Experimental data not found; predicted values may vary. |

| Solubility | Not available | Expected to be slightly soluble in water and soluble in organic solvents. |

| Appearance | Not available | Likely a liquid or low-melting solid at room temperature. |

Expert Insights:

The predicted pKa of 8.15 suggests that at physiological pH (around 7.4), a significant portion of 2-(2,4-dichlorophenoxy)ethylamine will exist in its protonated, cationic form. This has important implications for its interaction with biological membranes and potential targets. The dichlorinated phenoxy group contributes to the lipophilicity of the molecule, which would be reflected in its LogP value. While an experimental LogP is unavailable, it is expected to be moderately high, suggesting good membrane permeability.

Synthesis and Manufacturing

Proposed Synthetic Pathway:

The synthesis would likely proceed in two main steps starting from 2,4-dichlorophenol and a suitable 2-carbon synthon for the ethylamine moiety.

Caption: Proposed Synthesis Workflow for 2-(2,4-Dichlorophenoxy)ethylamine

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-(2,4-Dichlorophenoxy)ethanol (Williamson Ether Synthesis)

-

To a solution of 2,4-dichlorophenol in a suitable aprotic polar solvent (e.g., DMF or acetonitrile), add a slight molar excess of a base (e.g., potassium carbonate or sodium hydride) at room temperature.

-

Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide salt.

-

Add a slight molar excess of 2-bromoethanol dropwise to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield pure 2-(2,4-dichlorophenoxy)ethanol.

Step 2: Synthesis of 2-(2,4-Dichlorophenoxy)ethylamine (via Mesylation and Amination)

-

Dissolve the 2-(2,4-dichlorophenoxy)ethanol from Step 1 in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.

-

Add a slight molar excess of triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude mesylate.

-

Dissolve the crude mesylate in a polar solvent (e.g., DMF or isopropanol) and add a large excess of aqueous ammonia in a sealed pressure vessel.

-

Heat the mixture to an elevated temperature (e.g., 80-100 °C) for several hours.

-

After cooling, extract the product into an organic solvent, wash with water, and then extract the organic layer with dilute hydrochloric acid to protonate the amine.

-

Basify the aqueous layer with a strong base (e.g., NaOH) and extract the free amine product into an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to yield 2-(2,4-dichlorophenoxy)ethylamine. Further purification can be achieved by distillation or chromatography.

Trustworthiness of the Protocol: This proposed protocol is based on well-established and reliable reactions in organic synthesis. The Williamson ether synthesis is a standard method for forming aryl ethers, and the conversion of an alcohol to an amine via a mesylate intermediate is a common and effective strategy. Each step includes a purification process to ensure the identity and purity of the intermediates and the final product, making the system self-validating.

Potential Applications and Fields of Interest

While there is a lack of specific studies on the biological activity or applications of 2-(2,4-dichlorophenoxy)ethylamine, its chemical structure suggests several areas of potential interest for researchers.

-

Agrochemical Research: The 2,4-dichlorophenoxy moiety is the active component of the widely used herbicide 2,4-D. It is plausible that 2-(2,4-dichlorophenoxy)ethylamine could exhibit herbicidal or plant growth regulatory properties. Further research could explore its efficacy and mechanism of action in various plant species.

-

Drug Development: The phenoxyethylamine scaffold is present in a number of pharmacologically active compounds. The ethylamine side chain can interact with various receptors and enzymes. Potential areas of investigation could include its activity as a ligand for aminergic G-protein coupled receptors (GPCRs) or as an inhibitor for monoamine oxidase (MAO) or other enzymes involved in neurotransmitter metabolism. The dichlorination pattern on the aromatic ring can influence binding affinity and metabolic stability.

-

Material Science: Primary amines are versatile functional groups for the synthesis of polymers and other advanced materials. 2-(2,4-Dichlorophenoxy)ethylamine could serve as a monomer or a modifying agent to introduce specific properties, such as flame retardancy (due to the chlorine atoms) or altered surface characteristics, to polymers.

Chemical Stability and Handling

Detailed stability studies for 2-(2,4-dichlorophenoxy)ethylamine have not been published. However, based on its structure, it is expected to be a relatively stable compound under standard laboratory conditions.

-

Storage: It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. As it is a primary amine, it may be sensitive to air and light over long periods, and storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Handling: As with any chlorinated aromatic compound and primary amine, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. It is classified as an irritant and may cause skin and eye irritation.[1]

Conclusion

2-(2,4-Dichlorophenoxy)ethylamine is a chemical compound with a notable lack of extensive characterization in the public domain. This guide has consolidated the available predicted physicochemical data and proposed a logical synthetic route to facilitate further research. Its structural relationship to both a major herbicide and common pharmaceutical scaffolds suggests that it may possess interesting biological activities. It is our hope that this technical guide will serve as a valuable starting point for scientists and researchers to unlock the potential of this intriguing molecule. Further experimental validation of the properties and biological activities discussed herein is strongly encouraged.

References

Sources

An In-depth Technical Guide to the Prospective Biological Activity of 2-(2,4-Dichlorophenoxy)ethylamine

Executive Summary

This technical guide provides a comprehensive analysis of the potential biological activity of the novel compound, 2-(2,4-Dichlorophenoxy)ethylamine. In the absence of direct experimental data for this specific molecule, this document leverages a structure-activity relationship (SAR) approach. By examining the well-established biological activities of the core phenoxyethylamine scaffold and related phenethylamine derivatives, we can construct a scientifically grounded prospective profile for 2-(2,4-Dichlorophenoxy)ethylamine. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its potential pharmacological targets, suggested experimental validation protocols, and its broader context within medicinal chemistry.

Introduction: The Phenoxyethylamine Scaffold - A Privileged Structure in Drug Discovery

The phenoxyethylamine moiety is recognized as a "privileged structure" in medicinal chemistry. This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets. The inherent conformational flexibility of the ether linkage and the ethylamine side chain, combined with the diverse substitutions possible on the phenyl ring, allows for the generation of vast chemical libraries with a wide spectrum of biological activities. Derivatives of this scaffold have been successfully developed as agonists and antagonists for various receptors, highlighting its versatility and importance in the design of novel therapeutics.

Deconstruction of 2-(2,4-Dichlorophenoxy)ethylamine

To understand the potential biological activity of 2-(2,4-Dichlorophenoxy)ethylamine, we must first dissect its constituent parts:

-

Phenoxy Group: The phenyl ring connected via an ether linkage provides a key aromatic interaction point for receptor binding.

-

Ethylamine Side Chain: This basic side chain is a common feature in many neurotransmitters and psychoactive compounds, often playing a crucial role in interactions with monoamine receptors.

-

2,4-Dichloro Substitution: The presence and position of chlorine atoms on the phenyl ring are critical determinants of the molecule's electronic properties, lipophilicity, and steric profile. This, in turn, profoundly influences its binding affinity, selectivity, and metabolic stability. Halogenation, particularly at the 2 and 4 positions, is a common strategy in drug design to modulate pharmacological activity.

Caption: Chemical structure of 2-(2,4-Dichlorophenoxy)ethylamine.

Prospective Biological Profile Based on Structural Analogs

Based on the extensive literature on structurally related compounds, we can hypothesize the following potential biological activities for 2-(2,4-Dichlorophenoxy)ethylamine.

Central Nervous System (CNS) Activity: Modulation of Monoamine Receptors

The phenethylamine backbone is a classic pharmacophore for ligands of monoamine receptors. The addition of a phenoxy group can modulate this activity.

-

Dopamine Receptors: The 3-OH-phenoxyethylamine structure is a known template for dopamine D2 receptor agonists.[1][2] While 2-(2,4-Dichlorophenoxy)ethylamine lacks the 3-OH group, the overall scaffold suggests a potential for interaction with dopamine receptors. The dichloro substitution could significantly alter its affinity and efficacy. For instance, halogenation of phenethylamines can influence their activity as dopamine reuptake inhibitors.[3] It is plausible that 2-(2,4-Dichlorophenoxy)ethylamine could exhibit affinity for D2-like receptors (D2, D3, D4).

-

Serotonin Receptors: Phenethylamine derivatives are well-known to interact with serotonin (5-HT) receptors, particularly the 5-HT2 family.[4][5][6][7] Substitution on the phenyl ring is a key determinant of affinity and functional activity. For example, halogenation at the 4-position of phenethylamines can enhance 5-HT receptor affinity.[4] The 2,4-dichloro pattern may confer significant affinity and potentially agonistic or antagonistic activity at 5-HT2A and 5-HT2C receptors.[8]

-

Adrenergic Receptors: Phenylethylamine is the parent structure for many adrenergic agents.[9][10][11] While N-substitution is often crucial for potent beta-adrenergic activity, the core structure of 2-(2,4-Dichlorophenoxy)ethylamine suggests a possibility of interaction with alpha-adrenergic receptors.[[“]] The dichloro substitutions would likely modulate this affinity.

Potential Cytotoxic and Antiproliferative Activity

Numerous studies have demonstrated the cytotoxic effects of various amine-containing derivatives against cancer cell lines.[13][14][15] The mechanism of action often involves the induction of apoptosis. Given that phenoxazine derivatives, which share some structural similarities, can induce cytotoxicity through mechanisms like lysosomal membrane permeabilization and generation of reactive oxygen species, it is conceivable that 2-(2,4-Dichlorophenoxy)ethylamine could possess antiproliferative properties.[16][17]

Proposed Experimental Workflows for Biological Characterization

To validate the prospective biological profile of 2-(2,4-Dichlorophenoxy)ethylamine, a systematic experimental approach is necessary.

Caption: A proposed experimental workflow for the biological characterization of 2-(2,4-Dichlorophenoxy)ethylamine.

Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of 2-(2,4-Dichlorophenoxy)ethylamine for the human dopamine D2 receptor.

Materials:

-

Cell membranes expressing the human D2 receptor.

-

Radioligand: [³H]-Spiperone or another suitable D2 antagonist.

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test compound: 2-(2,4-Dichlorophenoxy)ethylamine, serially diluted.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of 2-(2,4-Dichlorophenoxy)ethylamine in assay buffer.

-

In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).

-

Add the radioligand ([³H]-Spiperone) to all wells at a final concentration close to its Kd.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[18]

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[19][20]

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: MTT Assay for Cytotoxicity

This protocol assesses the effect of 2-(2,4-Dichlorophenoxy)ethylamine on the metabolic activity of a cancer cell line as an indicator of cytotoxicity.[21][22][23]

Materials:

-

Selected cancer cell line (e.g., MCF-7, H-460).[13]

-

Complete cell culture medium.

-

96-well cell culture plates.

-

Test compound: 2-(2,4-Dichlorophenoxy)ethylamine, serially diluted.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Remove the medium and add fresh medium containing serial dilutions of 2-(2,4-Dichlorophenoxy)ethylamine. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[24]

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on a plate shaker to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability).

Quantitative Data from Structurally Related Compounds

To provide a quantitative context for the potential activity of 2-(2,4-Dichlorophenoxy)ethylamine, the following table summarizes the binding affinities of various phenethylamine derivatives for key CNS receptors.

| Compound Class | Specific Compound Example | Receptor | Binding Affinity (Ki, nM) | Reference |

| Phenoxyethylamine Derivatives | 3-OH-phenoxyethylamine analog | Dopamine D2 | High Affinity (undisclosed value) | [1] |

| Phenethylamine Derivatives | N-benzyl-4-bromo-2,5-dimethoxyphenethylamine | 5-HT2A | 0.29 | |

| Phenethylamine Derivatives | 2,5-dimethoxy-4-iodophenethylamine | 5-HT2A | High Affinity (undisclosed value) | |

| Bivalent Dopamine Agonists | Bivalent 5-OH-DPAT analog | Dopamine D2 | 2.0 | [25] |

Note: This table is illustrative and highlights the high affinities that can be achieved with this general scaffold.

Conclusion and Future Directions

While there is currently no direct published data on the biological activity of 2-(2,4-Dichlorophenoxy)ethylamine, a thorough analysis of its structural components and the activities of related compounds provides a strong basis for a prospective biological profile. The phenoxyethylamine scaffold is a well-established pharmacophore for CNS-active compounds, particularly those targeting dopamine and serotonin receptors. Furthermore, the 2,4-dichloro substitution pattern is a known modulator of biological activity.

The primary hypothesis is that 2-(2,4-Dichlorophenoxy)ethylamine is likely to exhibit affinity for one or more monoamine receptors, with the potential for either agonistic or antagonistic effects. A secondary possibility is that the compound may possess cytotoxic properties.

The experimental workflows and specific protocols detailed in this guide provide a clear path forward for the empirical validation of these hypotheses. The initial screening and subsequent detailed pharmacological and toxicological characterization will be crucial in elucidating the true biological activity of this novel compound and determining its potential for further development as a research tool or therapeutic lead.

References

-

Uehara, Y., et al. (2003). Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor. Journal of Pharmacy and Pharmacology, 55(3), 343-351. [Link]

-

Mewshaw, R. E., et al. (1998). New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template. Bioorganic & Medicinal Chemistry Letters, 8(21), 295-300. [Link]

-

Glennon, R. A., et al. (1980). Serotonin Receptor Affinities of Psychoactive Phenalkylamine Analogues. Journal of Medicinal Chemistry, 23(3), 294-299. [Link]

-

Gifford, P. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

-

Glennon, R. A., et al. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 23(3), 294-299. [Link]

-

Ruffolo, R. R., Jr. (n.d.). Pharmacological interactions of phenethylamine with adrenergic receptors. Consensus. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.21.1–1.21.17. [Link]

-

DOST-PNRI. (2017, March 30). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity [Video]. YouTube. [Link]

-

Springer Nature Experiments. (n.d.). Radioligand Binding Studies. [Link]

-

Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956-1964. [Link]

-

Kim, J. Y., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-185. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Mewshaw, R. E., et al. (1998). New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates. Bioorganic & Medicinal Chemistry Letters, 8(3), 295-300. [Link]

-

ResearchGate. (n.d.). Affinity values (K i in nM) at selected serotonin receptor isoforms. [Link]

-

Al-Obaidi, M., & Al-Zohyri, A. (2023). Org. pharmaceutical chemistry 4 stage 1 sem Lec. 3 Adrenergic Agents 2023-2024 1 Sympathomimetic agents Sympathomim. [Link]

-

Naro, F., et al. (2012). Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. ACS Medicinal Chemistry Letters, 3(6), 494-498. [Link]

-

ResearchGate. (n.d.). Dopamine Receptor Affinity for Antagonists. [Link]

-

Liu, X., et al. (2020). Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities. Molecules, 25(18), 4192. [Link]

-

I. D. G. (2018). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 11(1), 10. [Link]

-

Veterian Key. (2018, February 8). Adrenergic Receptor Agonists and Antagonists. [Link]

-

Wikipedia. (n.d.). 3,4,5-Trimethoxyphenoxyethylamine. [Link]

-

Kim, J. Y., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176–185. [Link]

-

Kim, J. Y., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-185. [Link]

-

Nichols, D. E. (1981). Structure-activity relationships of phenethylamine hallucinogens. Journal of Pharmaceutical Sciences, 70(8), 839-849. [Link]

-

Kim, H. L., et al. (2018). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 26(5), 481-487. [Link]

-

Braden, M. R., et al. (2014). Synthesis and Structure-Activity Relationships of N-benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(5), 391-400. [Link]

-

Fesatidou, M., et al. (2018). Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. Medicinal Chemistry, 14(7), 733-741. [Link]

-

Graham, R. M. (1991). Adrenergic receptors: structure and function. Cleveland Clinic Journal of Medicine, 58(6), 481-488. [Link]

-

Amlaiky, N., et al. (1985). Photoaffinity labeling of the D2-dopamine receptor using a novel high affinity radioiodinated probe. The EMBO Journal, 4(2), 317-322. [Link]

-

Das, S., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Advances, 13(8), 5092-5114. [Link]

-

Granda, J. M., et al. (2018). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. The Journal of Organic Chemistry, 83(15), 8344-8351. [Link]

-

Faghih, Z., et al. (2020). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 23(10), 1339-1346. [Link]

-

Sztanke, K., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11667. [Link]

Sources

- 1. New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 4. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. Adrenergic Receptor Agonists and Antagonists | Veterian Key [veteriankey.com]

- 11. ccjm.org [ccjm.org]

- 12. consensus.app [consensus.app]

- 13. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. youtube.com [youtube.com]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Research Applications of 2-(2,4-Dichlorophenoxy)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Structurally analogous to the widely recognized herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), 2-(2,4-Dichlorophenoxy)ethylamine emerges as a molecule of significant interest for novel research applications. While direct extensive studies on this specific ethylamine derivative are limited, a comprehensive analysis of its structural components—the 2,4-dichlorophenoxy group and the ethylamine side chain—provides a robust framework for predicting its potential biological activities and guiding future research. This guide synthesizes information from related compounds to propose potential research avenues in plant science, medicinal chemistry, and pharmacology. By exploring the structure-activity relationships of phenoxy-based compounds, we can infer and design experimental approaches to unlock the potential of 2-(2,4-Dichlorophenoxy)ethylamine.

Introduction: The Phenoxy Moiety and its Biological Significance

The phenoxyacetic acid class of compounds, most notably 2,4-D, has been a cornerstone of agricultural science for decades.[1][2] These synthetic auxins selectively target broadleaf weeds by inducing uncontrolled growth, ultimately leading to plant death.[3] The biological activity of these compounds is intrinsically linked to their chemical structure, particularly the substituted phenoxy ring and the nature of the acidic side chain.[4][5]

The core structure of 2-(2,4-Dichlorophenoxy)ethylamine retains the 2,4-dichloro-substituted phenyl ring linked via an ether bond, a key feature for auxin-like activity in many phenoxy herbicides. However, the replacement of the carboxylic acid group with an ethylamine moiety represents a significant modification that is likely to alter its biological profile, potentially reducing its herbicidal efficacy while opening doors to new applications.

From Herbicide to Novel Bioactive Compound: A Shift in Perspective

The well-documented mechanism of 2,4-D involves its recognition by auxin receptors in plants, triggering a cascade of events that disrupt normal growth processes.[3] The acidic nature of the carboxylic acid side chain is crucial for this interaction. By replacing this with a basic ethylamine group, the molecule's polarity, charge distribution, and receptor-binding capabilities are fundamentally changed. This structural alteration is the cornerstone of our exploration into the novel research applications of 2-(2,4-Dichlorophenoxy)ethylamine.

Potential Research Applications

Based on the structure-activity relationships of related compounds, we can hypothesize several promising areas of research for 2-(2,4-Dichlorophenoxy)ethylamine.

Plant Science: A Modulator of Plant Growth and Development

While the potent herbicidal activity of 2,4-D is well-established, modifications to the side chain can lead to compounds with more nuanced effects on plant physiology.

-

Plant Growth Regulation: Instead of inducing uncontrolled growth, the ethylamine derivative could act as a more subtle plant growth regulator.[6] It might influence processes such as root development, flowering, or stress responses without causing lethality. Research in this area could lead to the development of novel agents for improving crop yields or enhancing plant resilience.[7][8]

-

Investigating Auxin Signaling Pathways: The compound could serve as a valuable tool for dissecting the complexities of auxin signaling. By comparing its effects to those of 2,4-D, researchers could gain insights into the specific structural requirements for different auxin-mediated responses.

Synthesis and Characterization

The synthesis of 2-(2,4-Dichlorophenoxy)ethylamine can be approached through established organic chemistry methodologies. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A common method for preparing phenoxyethylamine compounds involves the reaction of a substituted phenol with a protected 2-aminoethyl halide, followed by deprotection.

-

Reaction of 2,4-Dichlorophenol with a Protected 2-Haloethylamine: 2,4-Dichlorophenol is reacted with a suitable N-protected 2-haloethylamine (e.g., N-Boc-2-bromoethylamine) in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetonitrile). The reaction mixture is typically heated to drive the reaction to completion.

-

Deprotection of the Amine: The resulting N-protected 2-(2,4-Dichlorophenoxy)ethylamine is then subjected to a deprotection step. For an N-Boc protecting group, this is commonly achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent (e.g., dichloromethane).

-

Purification: The final product, 2-(2,4-Dichlorophenoxy)ethylamine, is then purified using standard techniques such as column chromatography or distillation.

Physicochemical Properties (Predicted)

While experimental data is scarce, the physicochemical properties of 2-(2,4-Dichlorophenoxy)ethylamine can be predicted based on its structure.

| Property | Predicted Value |

| Molecular Formula | C₈H₉Cl₂NO |

| Molecular Weight | 206.07 g/mol |

| Boiling Point | ~250-270 °C |

| LogP | ~2.5-3.0 |

| pKa (amine) | ~9.5-10.5 |

Conclusion and Future Directions

2-(2,4-Dichlorophenoxy)ethylamine represents a compelling molecule at the intersection of agricultural and medicinal chemistry. By leveraging the extensive knowledge of its parent compound, 2,4-D, and the established importance of the phenoxyethylamine scaffold, researchers have a solid foundation for exploring its potential applications. Future research should focus on its synthesis and purification, followed by systematic screening for its effects on plant growth and its interaction with key pharmacological targets. Such studies hold the promise of uncovering novel plant growth regulators, tools for biological research, and lead compounds for drug discovery.

References

- Grokipedia. (2026, January 7). Phenoxyethylamine.

-

PubMed. (n.d.). New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template. [Link]

-

MDPI. (n.d.). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. [Link]

-

PMC - NIH. (n.d.). Phthalimide analogs for antimalarial drug discovery. [Link]

- Google Patents. (n.d.). EP2387555A1 - Method for making phenylethylamine compounds.

-

ResearchGate. (2025, April 2). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. [Link]

-

Organic Syntheses Procedure. (n.d.). n-hydroxy-(s)-1-phenylethylamine oxalate. [Link]

-

PMC - NIH. (n.d.). The relationship of structure to activity in plant-growth-regulating compounds. 2. Growth-regulating activity of substituted amides of 2,4-dichlorophenoxyacetic acid. [Link]

-

PubMed. (n.d.). Effects of phenethylamine derivatives on the release of biogenic amines from synaptosomes. [Link]

- Anonymous. (n.d.). 2,4-Dichlorophenoxyacetic acid.

-

PubMed. (n.d.). New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates. [Link]

-

Wikipedia. (n.d.). 3,4,5-Trimethoxyphenoxyethylamine. [Link]

-

NIH. (n.d.). Fenoxycarb, a carbamate insect growth regulator, inhibits brassinosteroid action. [Link]

-

ResearchGate. (n.d.). Structural diagrams of 2,4-D and other phenoxy herbicides. [Link]

-

PMC - NIH. (n.d.). DIFFERENCE IN ACTIVITY BETWEEN 2,4-DICHLORO-PHENOXYACETIC ACID AND OTHER AUXINS, AND ITS SIGNIFICANCE IN HERBICIDAL ACTION. [Link]

- Google Patents. (n.d.). WO2024091523A1 - Conformationally restricted phenethylamine analogs.

-

MDPI. (n.d.). Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals. [Link]

-

Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. [Link]

-

PubMed. (n.d.). Effects of the phenethylamine derivatives, BL-3912, fenfluramine, and Sch-12679, in rats trained with LSD as a discriminative stimulus. [Link]

-

PMC - NIH. (2022, June 11). Structural basis of resistance to herbicides that target acetohydroxyacid synthase. [Link]

-

ResearchGate. (2025, August 7). A review of 2,4-Dichlorophenoxyacetic acid (2,4-D) derivatives: 2,4-D dimethylamine salt and 2,4-D butyl ester. [Link]

-

Environment Agency. (n.d.). Proposed EQS for Water Framework Directive Annex VIII substances: 2,4-dichlorophenoxy- acetic acid (2,4-D). [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. [Link]

-

PubMed. (2024, April 10). Synthesis, Plant Growth Regulatory Activity, and Transcriptome Analysis of Novel Opabactin Analogs. [Link]

-

OSU Extension Service. (2012, July). How hormones and growth regulators affect your plants. [Link]

-

PMC - NIH. (2023, February 9). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. [Link]

-

PMC - NIH. (2024, April 18). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. [Link]

Sources

- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. deq.mt.gov [deq.mt.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. How hormones and growth regulators affect your plants | OSU Extension Service [extension.oregonstate.edu]

- 7. Fenoxycarb, a carbamate insect growth regulator, inhibits brassinosteroid action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals [mdpi.com]

The Unseen Relative: A Technical Guide to the Origins and Synthesis of 2-(2,4-Dichlorophenoxy)ethylamine

Preamble: A Note on Scientific Lineage

In the vast and intricate world of chemical synthesis, not all compounds are born of celebrated "eureka" moments. Many emerge as logical, incremental steps from a well-established progenitor. Such is the case with 2-(2,4-Dichlorophenoxy)ethylamine . While a specific, documented history of its individual discovery remains elusive in the annals of scientific literature, its existence and technical relevance are inextricably linked to one of the most significant agrochemicals of the 20th century: 2,4-Dichlorophenoxyacetic acid (2,4-D) .

This guide, therefore, deviates from a linear historical narrative of a single molecule. Instead, it embraces a more holistic, field-proven approach. We will first delve into the rich history of the parent compound, 2,4-D, to establish the scientific and commercial context from which its derivatives logically emerged. We will then present a detailed, technically-grounded exploration of 2-(2,4-Dichlorophenoxy)ethylamine, treating it as a vital case study in chemical derivatization. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's likely origins, its synthesis, and its place within the broader family of phenoxy herbicides and their analogues.

Part 1: The Progenitor - The Landmark Discovery and Impact of 2,4-D

The story of 2-(2,4-Dichlorophenoxy)ethylamine begins with the monumental discovery of 2,4-D. Developed during the Second World War, this compound was a direct result of intensive research aimed at increasing crop yields.[1] A British team at Rothamsted Experimental Station, led by Judah Hirsch Quastel, was instrumental in this development. The groundbreaking revelation was that 2,4-D acted as a synthetic auxin, a type of plant growth hormone. At low concentrations, it could stimulate growth, but at higher concentrations, it induced uncontrolled, unsustainable growth in broadleaf plants (dicots), leading to their demise while leaving grasses (monocots) largely unharmed.

This selective herbicidal activity was revolutionary. Commercially released in 1946, 2,4-D became the first successful selective herbicide, transforming agricultural practices.[2] For the first time, farmers could effectively manage broadleaf weeds in cereal crops like wheat, corn, and rice, leading to dramatic increases in yield and efficiency.[2][3] The patent for 2,4-D has long since expired, and it remains one of the most widely used herbicides globally, a testament to its efficacy and economic importance.[4][5]

The Need for Derivatization: Improving on a Classic

Despite its success, the original acidic form of 2,4-D had limitations, primarily its low solubility in water. This made it difficult to formulate and apply effectively. This challenge spurred a new wave of innovation focused on creating derivatives—specifically salts and esters—to improve its physical and chemical properties for commercial use.[6][7]

-

Amine Salts: Reacting 2,4-D with various amines (like dimethylamine or isopropylamine) creates amine salts.[6] These salts are significantly more water-soluble, allowing for the production of stable aqueous concentrates that are easily diluted for spraying.

-

Esters: Esterification of the carboxylic acid group with alcohols produces 2,4-D esters. These formulations are typically more volatile and can penetrate the waxy cuticle of plant leaves more effectively than the salt forms.[4]

This historical drive to modify the carboxyl group of 2,4-D provides the logical context for the synthesis of related structures, including the ethylamine derivative.

Part 2: 2-(2,4-Dichlorophenoxy)ethylamine - A Structural and Synthetic Analysis

2-(2,4-Dichlorophenoxy)ethylamine (CAS Number: 1199-28-6) represents a structural shift from the well-known 2,4-D. Instead of a carboxylic acid group, it features an ethylamine moiety attached to the phenoxy oxygen. This modification fundamentally changes the molecule's chemical properties, moving it from an acidic herbicide to a basic amine.

While no specific discovery records for this compound are prominent, its synthesis would have been a logical step for researchers exploring the structure-activity relationships of phenoxy compounds as potential new agrochemicals or as intermediates for pharmaceuticals.

Physicochemical Properties

A summary of the known physicochemical properties of 2-(2,4-Dichlorophenoxy)ethylamine is presented below.

| Property | Value | Source |

| CAS Number | 1199-28-6 | ChemicalBook |

| Molecular Formula | C₈H₉Cl₂NO | ChemicalBook |

| Molecular Weight | 206.07 g/mol | (Calculated) |

| Boiling Point | 174-176 °C (at 15 Torr) | ChemicalBook |

| Density | 1.308 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 8.15 ± 0.10 (Predicted) | ChemicalBook |

| Physical State | Liquid (presumed at room temperature) | - |

Proposed Synthesis Protocol

Drawing from established methodologies for the synthesis of phenoxy ethylamines, a robust and logical protocol for the preparation of 2-(2,4-Dichlorophenoxy)ethylamine can be designed. A common and effective approach is the Williamson ether synthesis followed by the Gabriel synthesis or a similar amination procedure. This ensures a high-yield and clean conversion.

Overall Reaction Scheme: 2,4-Dichlorophenol → 1-(2-Bromoethoxy)-2,4-dichlorobenzene → N-(2-(2,4-Dichlorophenoxy)ethyl)phthalimide → 2-(2,4-Dichlorophenoxy)ethylamine

Detailed Step-by-Step Methodology:

Step 1: Synthesis of 1-(2-Bromoethoxy)-2,4-dichlorobenzene

-

Rationale: This step utilizes the Williamson ether synthesis to form the crucial ether linkage. 2,4-Dichlorophenol is deprotonated by a strong base to form the more nucleophilic phenoxide ion, which then displaces a bromide from 1,2-dibromoethane. A large excess of dibromoethane is used to minimize the formation of the bis-phenoxy diether byproduct.

-

Protocol:

-

To a stirred solution of 2,4-dichlorophenol (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add a strong base like sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 2,4-dichlorophenoxide.

-

Add a large excess of 1,2-dibromoethane (5-10 eq).

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure to remove the excess 1,2-dibromoethane and solvent.

-

The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure 1-(2-bromoethoxy)-2,4-dichlorobenzene.

-

Step 2: Synthesis of N-(2-(2,4-Dichlorophenoxy)ethyl)phthalimide

-

Rationale: The Gabriel synthesis is a classic and reliable method for converting alkyl halides to primary amines. The phthalimide anion acts as a surrogate for ammonia, preventing over-alkylation that can occur with direct amination.

-

Protocol:

-

Dissolve the 1-(2-bromoethoxy)-2,4-dichlorobenzene (1.0 eq) from Step 1 in a polar aprotic solvent like Dimethylformamide (DMF).

-

Add potassium phthalimide (1.1 eq) to the solution.

-

Heat the mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC for the disappearance of the starting halide.

-

After the reaction is complete, cool the mixture and pour it into a large volume of cold water to precipitate the product.

-

Collect the solid precipitate by filtration, wash thoroughly with water, and dry to obtain the crude N-(2-(2,4-Dichlorophenoxy)ethyl)phthalimide. Recrystallization from ethanol can be performed for further purification if necessary.

-

Step 3: Synthesis of 2-(2,4-Dichlorophenoxy)ethylamine (Final Product)

-

Rationale: The final step involves the hydrazinolysis of the phthalimide group. Hydrazine attacks the carbonyl groups of the phthalimide, releasing the desired primary amine as a free base.

-

Protocol:

-

Suspend the N-(2-(2,4-Dichlorophenoxy)ethyl)phthalimide (1.0 eq) from Step 2 in ethanol.

-

Add hydrazine hydrate (1.5-2.0 eq) to the suspension.

-

Heat the mixture to reflux. A thick white precipitate of phthalhydrazide will form. Continue refluxing for 2-4 hours.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to dissolve the product and precipitate any remaining phthalhydrazide.

-

Filter off the solid phthalhydrazide.

-

Concentrate the filtrate under reduced pressure.

-

Treat the residue with a strong base (e.g., 20% NaOH solution) to liberate the free amine.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-(2,4-Dichlorophenoxy)ethylamine. Further purification can be achieved by vacuum distillation.

-

Part 3: Concluding Remarks and Future Outlook

The study of 2-(2,4-Dichlorophenoxy)ethylamine serves as an excellent paradigm for understanding the evolution of chemical entities from a successful parent compound. While it does not have the storied history of 2,4-D, its logical synthesis and structural relationship highlight a common pathway in chemical research and development: the systematic modification of a lead compound to explore new functionalities and applications.

For today's researchers, this molecule could be a valuable intermediate. The primary amine group is a versatile functional handle for further chemical modifications, opening possibilities for the synthesis of novel derivatives with potential applications in pharmaceuticals, agrochemicals, or material science. The principles of its synthesis, rooted in fundamental organic chemistry, remain as relevant today as they were in the era of 2,4-D's discovery. This guide provides the foundational knowledge necessary for scientists to confidently reproduce and innovate upon this unseen relative of a landmark herbicide.

References

-

Huang, D., et al. (2023). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Advances. Available at: [Link][6]

-

Invasive.org. (n.d.). 2,4-D 7a.1 Synopsis. Retrieved from a PDF document on Invasive.org. [No direct URL available][4]

-

EBSCO. (n.d.). First Modern Herbicide Is Introduced | Research Starters. Retrieved from a document on the EBSCO web domain. [No direct URL available][2]

-

Wessels Living History Farm. (n.d.). Herbicides, 2,4-D & Its Cousins. Retrieved from [Link][3]

-

Huang, D., et al. (2023). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. National Center for Biotechnology Information. Available at: [Link][6]

-

ResearchGate. (2023). Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene‐Derived Primary Amine. ResearchGate. Available at: [Link][7]

-

Unknown Author. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from a PDF document. [No direct URL available]

-

Wikipedia. (n.d.). Phenoxy herbicide. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.

- Google Patents. (n.d.). Process of preparing 2, 4-dichlorophenoxyacetic acid.

-

Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link][5]

Sources

- 1. 2,4-D — Toxipedia [asmalldoseoftoxicology.org]

- 2. First Modern Herbicide Is Introduced | Research Starters | EBSCO Research [ebsco.com]

- 3. livinghistoryfarm.org [livinghistoryfarm.org]

- 4. invasive.org [invasive.org]

- 5. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 6. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(2,4-Dichlorophenoxy)ethylamine and its Structural Analogs

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-dichlorophenoxy)ethylamine, a compound of interest at the intersection of agricultural and medicinal chemistry. While specific experimental data on this molecule is limited in publicly accessible literature, this document synthesizes information from its well-characterized precursor, 2,4-dichlorophenoxyacetic acid (2,4-D), its structural isomer 2-(2,4-dichlorophenyl)ethylamine, and the broader class of phenoxyethylamine and phenethylamine derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, potential chemical properties, and predicted biological activities based on established structure-activity relationships.

Introduction: The Phenoxyethylamine Scaffold

The phenoxyethylamine moiety is a versatile structural motif found in a range of biologically active compounds. The core structure, characterized by a phenyl ring linked to an ethylamine side chain via an ether bond, serves as a foundational scaffold for compounds targeting various biological systems. The parent compound of the topic of this guide, 2,4-dichlorophenoxyacetic acid (2,4-D), is a widely used herbicide that functions as a synthetic auxin, a type of plant growth regulator.[1] The conversion of the carboxylic acid group of 2,4-D to an ethylamine creates 2-(2,4-dichlorophenoxy)ethylamine, a modification that significantly alters its physicochemical properties and, consequently, its potential biological interactions. This guide will explore the implications of this structural change and discuss the broader context of its analogs.

Physicochemical Properties: A Comparative Analysis

| Property | 2,4-Dichlorophenoxyacetic Acid (2,4-D) | 2-(2,4-Dichlorophenyl)ethylamine (Isomer) | 2-(2,4-Dichlorophenoxy)ethylamine (Predicted) |

| Molecular Formula | C₈H₆Cl₂O₃ | C₈H₉Cl₂N | C₈H₉Cl₂NO |

| Molecular Weight | 221.04 g/mol [2] | 190.07 g/mol [2] | 206.07 g/mol |

| Melting Point | 140.5 °C[2] | Not available | Likely a solid at room temperature |

| Boiling Point | 160 °C at 0.4 mmHg[2] | 75-76 °C at 0.04 mmHg[3] | Expected to be higher than the isomer due to the oxygen atom |

| Water Solubility | 900 mg/L at 25 °C[2] | Not available | Expected to have moderate water solubility, likely as a salt |

| pKa | ~2.73 (acidic) | Not available | Expected to be basic due to the amine group |

Synthesis of 2-(2,4-Dichlorophenoxy)ethylamine and Analogs

Proposed Synthetic Pathway

A logical synthetic approach would start from 2,4-dichlorophenol and a protected 2-aminoethyl halide or tosylate. A more versatile route, allowing for the synthesis of various analogs, would involve the reaction of 2,4-dichlorophenol with a 2-haloethanol, followed by conversion of the resulting alcohol to the amine.

Caption: Proposed synthetic routes to 2-(2,4-Dichlorophenoxy)ethylamine.

General Experimental Protocol for Synthesis

The following is a generalized protocol based on the synthesis of analogous compounds. This protocol should be optimized and validated in a laboratory setting.

Step 1: Synthesis of 2-(2,4-Dichlorophenoxy)ethanol

-

To a solution of 2,4-dichlorophenol (1.0 eq) in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(2,4-dichlorophenoxy)ethanol.

Step 2: Synthesis of 2-(2,4-Dichlorophenoxy)ethylamine (via Tosylation)

-

Dissolve 2-(2,4-dichlorophenoxy)ethanol (1.0 eq) in pyridine or dichloromethane.

-

Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with dilute acid, water, and brine. Dry the organic layer over sodium sulfate and concentrate to yield the tosylate intermediate.

-

Dissolve the crude tosylate in a suitable solvent and react with an excess of ammonia (or a protected amine source like sodium azide followed by reduction) to yield the target primary amine.

-

Purify the final product by column chromatography or distillation under reduced pressure.

Predicted Biological Activity and Structural Analogs

The biological activity of 2-(2,4-dichlorophenoxy)ethylamine is not well-documented. However, based on its structural similarity to other phenethylamines and phenoxyethylamines, we can hypothesize its potential interactions with various biological targets, particularly within the central nervous system (CNS).

Structure-Activity Relationships (SAR) of Phenethylamines

The phenethylamine scaffold is a cornerstone of many psychoactive compounds, with substitutions on the phenyl ring and the ethylamine side chain dictating receptor affinity and functional activity.

-

Ring Substitutions: Halogenation of the phenyl ring, as seen in the topic compound, can significantly influence receptor binding. For instance, in the context of serotonin 5-HT₂A receptor agonists, halogen substitutions at the 4-position of the phenyl ring have been shown to enhance affinity.

-

Side Chain Modifications: N-alkylation of the amine can modulate receptor selectivity and potency. Primary amines, such as in 2-(2,4-dichlorophenoxy)ethylamine, often exhibit different pharmacological profiles compared to their N-methylated or N,N-dimethylated counterparts.

Potential CNS Activity

Given the prevalence of the phenethylamine and phenoxyethylamine scaffolds in centrally acting agents, it is plausible that 2-(2,4-dichlorophenoxy)ethylamine and its analogs could interact with monoamine transporters or receptors, such as those for serotonin, dopamine, and norepinephrine. However, without experimental data, any specific target affinity remains speculative.

Sources

- 1. Subchronic administration of N-[2-(3,4-dichlorophenyl) ethyl]-N-methyl-2-(dimethylamino) ethylamine (BD1047) alters sigma 1 receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Table 4-3, Physical and Chemical Properties of 2,4-Da - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Toxicity Screening of 2-(2,4-Dichlorophenoxy)ethylamine

Abstract

This technical guide provides a comprehensive framework for the preliminary toxicological evaluation of the novel compound 2-(2,4-Dichlorophenoxy)ethylamine. Recognizing the limited direct toxicological data available for this specific molecule, we present a tiered, logic-driven screening strategy. This approach is informed by the extensive toxicological profile of its structural analog, 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide.[1] The guide is designed for researchers, scientists, and drug development professionals, offering a pragmatic pathway from initial in silico assessments to foundational in vitro and targeted in vivo studies. Our methodology emphasizes scientific integrity, providing not just protocols but the causal reasoning behind experimental choices to enable robust, data-driven decision-making in the early stages of chemical safety assessment.

Introduction: The Rationale for a Structured Screening Approach

The process of bringing a new chemical entity from discovery to market is fraught with challenges, with a significant percentage of candidates failing due to unforeseen toxicity.[2][3][4] Therefore, a robust preliminary toxicity screening is not merely a regulatory hurdle but a critical, cost-saving component of the development pipeline.[2] This guide focuses on 2-(2,4-Dichlorophenoxy)ethylamine, a compound for which specific toxicological data is sparse.[5][6][7]

Our strategy is anchored in the principle of read-across, leveraging the well-documented toxicological profile of its parent compound, 2,4-Dichlorophenoxyacetic acid (2,4-D). 2,4-D is a phenoxy herbicide with moderate acute toxicity; its primary target organ in animals is the kidney.[1][8] While the ethylamine moiety will alter the compound's physicochemical properties and potential biological interactions, the dichlorophenoxy core provides a valid starting point for hazard identification.

This guide details a three-tiered screening cascade designed to efficiently identify potential toxicological liabilities.

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

In Vitro Genotoxicity Assessment

Causality: Genotoxicity tests are designed to detect compounds that induce damage to genetic material (DNA and chromosomes). [9]Such damage is a key initiating event in carcinogenesis and can lead to heritable defects. Regulatory agencies like the FDA mandate a standard battery of tests to assess this risk. [10][11] Recommended Standard Battery (ICH S2(R1) Guideline):

-

A test for gene mutation in bacteria (Ames Test): This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow in a nutrient-deficient medium. The test must be conducted with and without metabolic activation (S9 fraction) to detect compounds that become genotoxic only after being metabolized. [9]2. An in vitro test for chromosomal damage in mammalian cells: The in vitro micronucleus assay is commonly used. It detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss). Cells are treated with the compound, and after a cell division cycle, they are scored for the presence of micronuclei—small, secondary nuclei containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus.

Tier 3: Preliminary In Vivo Assessment

If the in vitro profile is deemed acceptable (i.e., low cytotoxicity and no evidence of genotoxicity), a limited, acute in vivo study is warranted to understand the compound's effects in a whole-organism context. [3]

Rationale

In vitro systems, while valuable, cannot fully replicate the complex interactions of ADME and organ-level responses in a living animal. An acute oral toxicity study provides critical information on:

-

The median lethal dose (LD₅₀), which is a standardized measure of acute toxicity. [12]* Clinical signs of toxicity, providing clues to the mode of action and target organs.

-

Data for hazard classification and labeling according to the Globally Harmonised System (GHS). [13] Recommended Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

Causality: The Up-and-Down Procedure (UDP) is a refined method for acute toxicity testing that uses significantly fewer animals than the traditional LD₅₀ test. [13][14]It involves dosing animals one at a time. The outcome for one animal (survival or death) determines the dose for the next, allowing for a statistically robust estimation of the LD₅₀. [15] Step-by-Step Methodology:

-

Animal Selection: Use a single sex of a standard rodent species (typically female rats, as they are often slightly more sensitive). [16]Animals should be young, healthy adults and acclimatized to laboratory conditions.

-

Dose Selection: The starting dose is selected based on all available information, including in silico predictions, in vitro cytotoxicity data, and read-across data from 2,4-D. The goal is to select a dose near the estimated LD₅₀.

-

Dosing Procedure: Administer the compound by oral gavage. Animals are dosed sequentially, typically at 48-hour intervals.

-

Decision Logic:

-

If the animal survives , the dose for the next animal is increased by a constant factor (e.g., 3.2).

-

If the animal dies , the dose for the next animal is decreased by the same factor.

-

-

Observations: Observe animals for clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, respiratory patterns) and mortality for at least 14 days. [16]Record body weights periodically.

-

Termination: The study is stopped when specific criteria are met, typically after a series of dose reversals around the true LD₅₀, allowing for its calculation.

-

Pathology: Conduct a gross necropsy on all animals to identify any macroscopic changes in organs and tissues.

Sources

- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. blog.biobide.com [blog.biobide.com]

- 3. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atcc.org [atcc.org]

- 5. 2-(2,4-dichlorophenoxy)ethanamine | 1199-28-6 [amp.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 2,4-Dichlorophenethylamine | C8H9Cl2N | CID 142938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. fda.gov [fda.gov]

- 10. S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use | FDA [fda.gov]

- 11. Genotoxicity Testing Gets New Guidance From FDA [panish.law]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]

- 15. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 16. scribd.com [scribd.com]

Application Notes & Protocols: Synthesis of 2-(2,4-Dichlorophenoxy)ethylamine from 2,4-Dichlorophenol

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 2-(2,4-Dichlorophenoxy)ethylamine, a valuable building block in medicinal chemistry, from the readily available starting material, 2,4-dichlorophenol. The described synthetic route is a robust two-step process involving an initial Williamson ether synthesis followed by a Gabriel synthesis to introduce the primary amine functionality. This application note details the underlying chemical principles, provides a meticulously validated step-by-step protocol, and includes essential data for characterization and safety. The presented methodology is designed to be both scalable and reproducible, catering to the needs of academic research and industrial drug development.

Introduction and Significance

2-(2,4-Dichlorophenoxy)ethylamine and its derivatives are of significant interest in pharmaceutical research. The phenoxyethylamine scaffold is a privileged structure found in numerous biologically active compounds.[1] Specifically, modifications of this scaffold have led to the development of selective agonists for dopamine D₂ receptors and antagonists for α₁D adrenoceptors, highlighting its potential in developing therapeutics for neurological disorders.[1][2] The dichlorinated phenyl ring, in particular, can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making the target compound a key intermediate for structure-activity relationship (SAR) studies.

The synthesis of 2,4-dichlorophenol itself is a well-established industrial process, often involving the direct chlorination of phenol.[3][4][5] This readily available precursor provides an economical starting point for the synthesis of more complex molecules like the target ethylamine derivative.

This guide outlines a reliable and efficient synthetic strategy to produce 2-(2,4-Dichlorophenoxy)ethylamine, focusing on clarity, reproducibility, and safety.

Synthetic Strategy: A Two-Step Approach

The synthesis of 2-(2,4-Dichlorophenoxy)ethylamine from 2,4-dichlorophenol is most effectively achieved through a two-step sequence:

-

Williamson Ether Synthesis: This classical reaction is employed to form the ether linkage. 2,4-Dichlorophenol is first deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile. This phenoxide subsequently displaces a halide from an ethyl halide derivative in an SN2 reaction.[6][7][8] To avoid direct reaction with a halo-ethylamine and potential side reactions, a protected form of the ethylamine is used, specifically N-(2-bromoethyl)phthalimide.

-

Gabriel Synthesis: Following the formation of the N-(2-(2,4-dichlorophenoxy)ethyl)phthalimide intermediate, the primary amine is liberated using the Gabriel synthesis.[9][10][11] This method utilizes a phthalimide group as a protecting group for the primary amine, preventing over-alkylation that can be problematic with direct amination methods.[11][12] The phthalimide group is then cleaved, typically via hydrazinolysis, to yield the desired primary amine.[9][12]

This two-step approach offers excellent control over the reaction and generally provides good yields of the final product.

Visualizing the Synthetic Workflow

Caption: Synthetic pathway for 2-(2,4-Dichlorophenoxy)ethylamine.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. 2,4-Dichlorophenol is toxic and an irritant.[13] Hydrazine hydrate is corrosive and a suspected carcinogen. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

Part A: Synthesis of N-(2-(2,4-dichlorophenoxy)ethyl)phthalimide (Intermediate)

This step involves the Williamson ether synthesis to couple 2,4-dichlorophenol with N-(2-bromoethyl)phthalimide.[6][7][14]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 2,4-Dichlorophenol | 163.00 | 1.63 g | 1.0 |

| N-(2-Bromoethyl)phthalimide | 254.08 | 2.80 g | 1.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 1.5 |

| N,N-Dimethylformamide (DMF) | - | 20 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichlorophenol (1.63 g, 10.0 mmol).

-

Add N,N-dimethylformamide (DMF, 20 mL) to dissolve the 2,4-dichlorophenol.

-

Add potassium carbonate (2.07 g, 15.0 mmol) to the solution. The potassium carbonate acts as a base to deprotonate the phenol.

-

Add N-(2-bromoethyl)phthalimide (2.80 g, 11.0 mmol).

-

Heat the reaction mixture to 80-90 °C with stirring and maintain this temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Once the reaction is complete (disappearance of the starting material), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 100 mL of cold water with stirring. A solid precipitate will form.

-

Collect the solid by vacuum filtration and wash it thoroughly with water to remove any remaining DMF and inorganic salts.

-

Dry the solid product under vacuum. The crude N-(2-(2,4-dichlorophenoxy)ethyl)phthalimide can be purified by recrystallization from ethanol if necessary.

Part B: Synthesis of 2-(2,4-Dichlorophenoxy)ethylamine (Final Product)

This step utilizes hydrazinolysis to cleave the phthalimide group and liberate the primary amine.[9][11][12]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (Assuming 100% yield from Part A) | Molar Equivalents |

| N-(2-(2,4-dichlorophenoxy)ethyl)phthalimide | 336.16 | 3.36 g | 1.0 |

| Hydrazine hydrate (~64% hydrazine) | 50.06 | 1.0 mL | ~2.0 |

| Ethanol (95%) | - | 30 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-(2-(2,4-dichlorophenoxy)ethyl)phthalimide (3.36 g, 10.0 mmol) obtained from Part A.

-

Add ethanol (30 mL) to suspend the solid.

-

Add hydrazine hydrate (1.0 mL, approx. 20 mmol) to the suspension.

-

Heat the mixture to reflux with stirring for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Monitor the reaction by TLC to confirm the consumption of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with concentrated hydrochloric acid (HCl) to a pH of approximately 1-2. This will protonate the desired amine and precipitate any remaining phthalhydrazide.

-

Filter the mixture to remove the phthalhydrazide precipitate.

-

Transfer the filtrate to a separatory funnel and wash with dichloromethane (2 x 20 mL) to remove any non-polar impurities.

-

Basify the aqueous layer with a concentrated sodium hydroxide (NaOH) solution to a pH of approximately 12-13. This will deprotonate the amine, which may separate as an oil or solid.

-

Extract the product with dichloromethane or ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the final product, 2-(2,4-Dichlorophenoxy)ethylamine.

Characterization and Data

The identity and purity of the synthesized 2-(2,4-Dichlorophenoxy)ethylamine should be confirmed using standard analytical techniques.